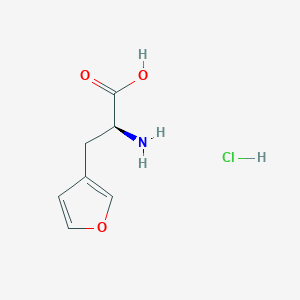

3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a versatile compound used in scientific research, particularly in drug development and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- typically involves the reaction of 3-Furanpropanoic acid with an amino group under specific conditions to form the alpha-amino derivative. The hydrochloride salt is then formed by reacting the alpha-amino derivative with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound is widely utilized as a building block in organic synthesis. It serves as a versatile reagent for various chemical transformations, including:

- Oxidation : Converts to different derivatives.

- Reduction : Produces reduced forms like alcohols or amines.

- Substitution Reactions : The amino group can participate in forming new compounds.

Biological Research

In biological studies, 3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- has been investigated for its interactions with biomolecules. It has been shown to modulate enzyme activities and receptor interactions, which can lead to significant biological effects. Notably, it is studied for potential neuroprotective properties related to NMDA receptor modulation .

Medicinal Chemistry

The compound has garnered attention in drug development due to its potential therapeutic effects. It acts as a precursor in synthesizing novel drugs targeting various diseases:

- Neurological Disorders : Research indicates that analogs of this compound may act as agonists at NMDA receptors, which are critical in conditions such as Alzheimer's disease and schizophrenia .

- Anticancer Activity : Case studies suggest that derivatives of this compound exhibit synergistic effects when combined with traditional chemotherapeutics, enhancing cytotoxicity against cancer cells.

Industrial Applications

In the industrial sector, 3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- is used in the production of various chemical products and materials. Its chemical properties make it suitable for applications in polymer synthesis and other material sciences.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of 3-Furanpropanoic acid derivatives on NMDA receptors. The results indicated that certain analogs could effectively modulate receptor activity without causing significant side effects, suggesting their potential use in treating neurodegenerative diseases .

Case Study 2: Anticancer Synergy

Research conducted on trifluoromethylated derivatives revealed that these compounds could enhance the efficacy of existing anticancer agents. In vitro tests demonstrated increased cell death in various cancer cell lines when combined with traditional therapies, highlighting their potential role in cancer treatment regimens.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for chemical transformations | Versatile reagent for oxidation and reduction reactions |

| Biological Research | Modulates enzyme activities and receptor interactions | Potential neuroprotective properties |

| Medicinal Chemistry | Precursor in drug development | Effective NMDA receptor agonists |

| Industrial Applications | Used in production of various chemical products | Suitable for polymer synthesis |

Mecanismo De Acción

The mechanism of action of 3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

3-Furanpropanoic acid: A related compound without the amino group.

2-Furanpropanoic acid: A structural isomer with the furan ring in a different position.

3-Furanpropanoic acid, alpha-amino-, hydrochloride, ®-: The enantiomer of the (S)-form.

Uniqueness

3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- is unique due to its specific stereochemistry and the presence of both the furan ring and the alpha-amino group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- is a compound of interest in the field of medicinal chemistry and pharmacology due to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-furanpropanoic acid, alpha-amino-, hydrochloride, (S)- can be represented as follows:

- Molecular Formula : C7H10N1O3Cl

- Molecular Weight : 189.61 g/mol

The presence of the furan ring contributes to its unique reactivity and biological properties.

Biological Activity Overview

The biological activity of 3-furanpropanoic acid derivatives has been investigated across various studies, highlighting several key areas:

- Antiviral Activity : Research indicates that certain derivatives exhibit antiviral properties. For example, compounds with similar structures have shown inhibition against viruses such as hepatitis A and rotavirus .

- Antibacterial Activity : Some studies have reported strong antibacterial effects against a range of pathogenic bacteria, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) lower than 1 µg/mL .

- Antitumor Activity : In vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cell lines, such as MGC-803 cells. This effect is mediated through the regulation of Bcl-2 family proteins, promoting cell death in a dose-dependent manner .

The mechanisms underlying the biological activities of 3-furanpropanoic acid involve:

- Receptor Interactions : The compound's ability to interact with various receptors may contribute to its pharmacological effects. For instance, some analogs have been shown to act as selective agonists for certain G-protein coupled receptors (GPCRs) .

- Cell Signaling Pathways : The modulation of apoptotic pathways through Bcl-2 family proteins suggests that these compounds can influence critical cell signaling cascades involved in cancer progression .

Antiviral Studies

A study demonstrated that a derivative of 3-furanpropanoic acid exhibited an IC50 value of 50 μM against neuraminidase inhibitors, indicating potential use in treating viral infections .

Antibacterial Studies

Another research highlighted that compounds derived from this class showed complete inhibition against Mycobacterium tuberculosis at concentrations significantly lower than traditional antibiotics. This suggests a promising avenue for developing new antibacterial agents .

Antitumor Studies

In vivo studies using H22 tumor-bearing mice revealed that specific derivatives resulted in tumor inhibition rates significantly higher than control groups. The derivatives showed an inhibition rate of 69.3% at dosages around 40 mg/kg .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | IC50 / MIC | Notes |

|---|---|---|---|

| Antiviral | Neuraminidase Inhibitor | IC50 = 50 μM | Effective against hepatitis A virus |

| Antibacterial | Mycobacterium tuberculosis | MIC < 1 µg/mL | Strong activity against multiple pathogens |

| Antitumor | MGC-803 Cells | IC50 = 7.1 μM | Induces apoptosis via Bcl-2 modulation |

Propiedades

Número CAS |

129030-33-7 |

|---|---|

Fórmula molecular |

C7H10ClNO3 |

Peso molecular |

191.61 g/mol |

Nombre IUPAC |

2-amino-3-(furan-3-yl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C7H9NO3.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h1-2,4,6H,3,8H2,(H,9,10);1H |

Clave InChI |

TWENCNBGVVHVDH-UHFFFAOYSA-N |

SMILES |

C1=COC=C1CC(C(=O)O)N.Cl |

SMILES canónico |

C1=COC=C1CC(C(=O)O)N.Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.